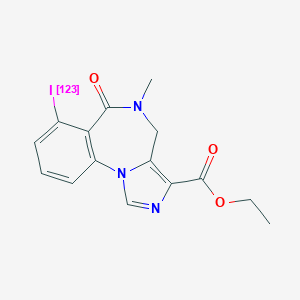

Iomazenil (123I)

Description

Structure

3D Structure

Properties

CAS No. |

127396-36-5 |

|---|---|

Molecular Formula |

C15H14IN3O3 |

Molecular Weight |

407.20 g/mol |

IUPAC Name |

ethyl 7-(123I)iodanyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-4 |

InChI Key |

FRIZVHMAECRUBR-KIWWSDKQSA-N |

SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C |

Isomeric SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3[123I])C |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C |

Other CAS No. |

127396-36-5 |

Synonyms |

(123I)iomazenil ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate iomazenil iomazenil (123I) iomazenil I-123 Ro 16-0154 Ro-16-0154 |

Origin of Product |

United States |

Radiochemistry and Radiopharmaceutical Production of Iomazenil 123i

Principles of Iodine-123 Radiochemistry for Iomazenil (B1672080) Synthesis

Iodine-123 (¹²³I) is a gamma-emitting radioisotope with a half-life of 13.2 hours, making it suitable for SPECT imaging. nih.govnih.gov The incorporation of ¹²³I into organic molecules, a process known as radioiodination, can be achieved through various methods, broadly categorized as electrophilic or nucleophilic substitution reactions. researchgate.netacs.orgmdpi.com The choice of method depends on the chemical structure of the precursor molecule and the desired position of the radioiodine label.

For iomazenil, the presence of a carbonyl group in conjugation with the aromatic system influences the preferred radioiodination pathway. nih.gov Nucleophilic exchange approaches are often favored over electrophilic routes for iomazenil synthesis due to this structural feature. nih.gov

Synthesis Pathways and Methodological Considerations

Details on the synthesis of [¹²³I]Iomazenil are not extensively reported in the general research literature, although it is commercially available. nih.gov However, reported methods highlight the use of nucleophilic exchange. nih.gov

Nucleophilic Exchange Approaches in Iomazenil (123I) Synthesis

Nucleophilic radioiodination typically involves the displacement of a leaving group on a precursor molecule by a radioactive iodide ion ([¹²³I]I⁻). nih.gov For iomazenil, a reported method utilizes a reaction mixture kit containing bromo-mazenil as a precursor. nih.gov This suggests a halide exchange reaction where the non-radioactive bromine atom is replaced by radioactive iodine-123.

A specific method described involves heating a reaction mixture containing bromo-mazenil, SnSO₄, 2,5-dihydroxybenzoic acid, and citric acid together with ¹²³I. nih.gov The reaction is conducted at 121°C for 25 minutes under a nitrogen atmosphere. nih.gov This approach resulted in a labeling yield between 80% and 90%. nih.gov

Copper(I)-assisted nucleophilic radioiodination is a well-established method that can be applied to various radiopharmaceuticals, including iomazenil. researchgate.net This method can proceed via non-isotopic exchange (*I/Br) or isotopic exchange in various solvents. researchgate.net The presence of copper salts is believed to facilitate the nucleophilic attack of radioactive iodine on the carbon-halogen bond through the formation of an intermediate Cu-aryl halide complex. nih.gov

Another approach for radioiodination of aryl amines, which could potentially be adapted for iomazenil synthesis if an appropriate amine precursor is available, involves a one-pot, two-step tandem procedure utilizing stable diazonium salts. mdpi.comrsc.orgrsc.org This method allows for the incorporation of radioiodine into aryl compounds under mild conditions. rsc.orgrsc.org For a ¹²⁵I-labeled iomazenil analog, an amine precursor was treated with [¹²⁵I]NaI, polymer-supported nitrite, and p-TsOH at 60°C. rsc.orgrsc.org This method achieved radiochemical yields as high as 92% for [¹²⁵I]iomazenil, which was reported as higher than that obtained from oxidative iodo-destannylation of a tributylstannane precursor. rsc.orgrsc.org

Precursor Chemistry and Radioiodination Techniques

The choice of precursor is critical for efficient radioiodination. For nucleophilic exchange, precursors typically contain a good leaving group, such as a halide (e.g., bromine) or a diazonium group, at the position where the radioiodine is to be incorporated. nih.gov As mentioned, bromo-mazenil has been identified as a precursor for ¹²³I-iomazenil synthesis via nucleophilic exchange. nih.gov

Oxidative iododestannylation is another common method for electrophilic radioiodination, often starting from trialkylarylstannane precursors. mdpi.comnih.gov While nucleophilic exchange is generally preferred for iomazenil, iododestannylation has also been explored. rsc.orgrsc.orgnih.gov This method involves the reaction of a tributyltin precursor (e.g., IMZ-SnBu₃) with radioactive iodide in the presence of an oxidizing agent like Iodogen or chloramine-T. nih.gov However, this approach can be complicated by the formation of non-radioactive by-products and volatile radioactive impurities, such as I-[¹²³I]iodobutane, which originates from the tributyltin group. rsc.orgrsc.orgnih.gov The amount of volatile byproduct can vary depending on the oxidizing agent and reaction temperature. nih.gov

Research findings indicate that for the iododestannylation of the tributyltin precursor of iomazenil, the order of reactivity of oxidizing agents at 22°C for 30 minutes was chloramine-T > Iodogen >> AcO₂H. nih.gov Raising the temperature generally increased the yield up to a maximum at 120°C, beyond which decomposition occurred. nih.gov Optimal conditions reported for this method included using 50 micrograms of precursor and 50 microliters of 0.02 M chloramine-T in aqueous HOAc (pH 3.3) at 120°C for 30 minutes. nih.gov

Radiochemical Purification and Quality Control for Research Applications

Following the radioiodination reaction, radiochemical purification is essential to remove unreacted starting materials, reagents, and radiochemical impurities. This ensures that the final product, [¹²³I]Iomazenil, has high radiochemical purity, which is crucial for accurate research findings and imaging quality. nih.govymaws.com

Quality control of radiopharmaceuticals like [¹²³I]Iomazenil involves assessing several parameters to ensure their suitability for use. These include radiochemical purity, radionuclidic purity, and sterility. nih.govymaws.comslideshare.net Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form ([¹²³I]Iomazenil). ymaws.com Impurities can include free iodide ([¹²³I]I⁻) or other radiolabeled by-products. ymaws.com Thin-layer chromatography (TLC) and HPLC are standard methods for determining radiochemical purity. ymaws.comslideshare.net A minimum acceptable radiochemical purity is specified for each radiopharmaceutical to prevent interference with imaging and minimize unnecessary radiation dose from impurities. ymaws.com

Radionuclidic purity refers to the proportion of the total radioactivity that is due to the desired radionuclide (¹²³I) compared to other radioactive contaminants. Gamma spectroscopy can be used to assess radionuclidic purity. slideshare.net Sterility is also a critical quality control parameter, particularly for injectables, and involves ensuring the absence of viable microorganisms. nih.govslideshare.net

Radiolysis, the degradation of a compound induced by radiation, can affect the radiochemical purity of [¹²³I]Iomazenil, especially in aqueous solutions. smolecule.comresearchgate.net Deiodination can occur during radiolysis, impacting the stability and effectiveness of the radiotracer. smolecule.com To maintain radiochemical purity during storage and transport, especially given the relatively short half-life of ¹²³I, stabilizers or antioxidants may be added to the formulation. researchgate.netgoogleapis.com Gentisic acid, for instance, has been explored as a stabilizer for ¹²³I-labeled radiopharmaceuticals. googleapis.com

Pharmacological and Molecular Mechanisms of Iomazenil 123i Binding

Molecular Target: Central Benzodiazepine (B76468) Receptors

The primary molecular target of Iomazenil (B1672080) (123I) is the central-type benzodiazepine receptor. patsnap.comnih.govnih.gov These receptors are located in the membrane of neurons throughout the brain. ahajournals.org Iomazenil (123I) is an analog of the benzodiazepine receptor antagonist flumazenil (B1672878), and it binds to these sites with high affinity. patsnap.comnih.gov This high affinity binding, coupled with little nonspecific binding, makes [123I]IMZ a useful marker for neuronal viability and for assessing alterations in benzodiazepine receptors associated with various neurological conditions. nih.govncats.io

Studies have shown that the distribution of central benzodiazepine receptors, as visualized by [123I]iomazenil SPECT, is consistent with known receptor density patterns. nih.govthieme-connect.com Regions with high binding include the cerebral and cerebellar cortices. ahajournals.orgthieme-connect.com Conversely, areas like the white matter are known to lack central-type benzodiazepine receptors, resulting in minimal binding of Iomazenil (123I) in these regions. thieme-connect.com

Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Complex

Central benzodiazepine receptors are not isolated entities; they are an integral part of the larger Gamma-Aminobutyric Acid Type A (GABA-A) receptor complex. patsnap.compatsnap.comfrontiersin.org The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the CNS. patsnap.com When the neurotransmitter GABA binds to the GABA-A receptor, it increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. patsnap.com

The benzodiazepine binding site, where Iomazenil (123I) binds, is a modulatory site on the GABA-A receptor complex. patsnap.com While Iomazenil (123I) binds to this site with high affinity, it acts as an antagonist, meaning it binds without activating the receptor or directly enhancing the effect of GABA. patsnap.com By binding to these sites, [123I]iomazenil SPECT indirectly measures GABA(A) receptor binding and can provide an assay of GABA(A) receptor function. frontiersin.orgnih.gov Alterations in GABAergic receptor binding, as detected by [123I]iomazenil SPECT, have been investigated in various neurological and psychiatric conditions where GABAergic dysfunction is suspected. patsnap.comfrontiersin.orgfrontiersin.org

Radioligand Binding Dynamics and Receptor Affinity

The binding dynamics of Iomazenil (123I) involve its reversible interaction with the central benzodiazepine receptors. patsnap.com Upon administration, the radioligand circulates and crosses the blood-brain barrier to bind to these sites. patsnap.com The binding is characterized by high affinity, which is essential for effective visualization of receptor distribution and density using SPECT. patsnap.comnih.gov

Research has focused on quantifying the binding parameters of Iomazenil (123I). Studies in non-human primates using constant infusion paradigms have allowed for the estimation of equilibrium binding affinity constants and maximum binding capacities. For instance, an equilibrium binding affinity constant of 0.47 nM and a maximum binding capacity of 127 nM were estimated in the occipital cortex of primates. nih.gov In vitro studies using [125I]iomazenil on occipital homogenate membranes have shown good agreement with in vivo SPECT measurements for maximum binding capacity (Bmax) and dissociation constant (Kd). scilit.com

Data from a study in nonhuman primates investigating [123I]iomazenil binding parameters included:

| Parameter | Value (Occipital Region) | Unit | Source |

| Equilibrium Binding Affinity Constant | 0.47 | nM | nih.gov |

| Maximum Binding Capacity (Bmax) | 127 | nM | nih.gov |

| In vitro Bmax | 114 ± 33 | nM | scilit.com |

| In vitro Kd (37°C) | 0.66 ± 0.16 | nM | scilit.com |

These findings demonstrate the feasibility of quantitative measurement of benzodiazepine receptors using SPECT with [123I]iomazenil and kinetic analysis. scilit.comnih.gov

Concepts of Receptor Occupancy and Binding Potential in Iomazenil (123I) Studies

Receptor occupancy and binding potential are key concepts in the analysis of Iomazenil (123I) SPECT studies. Receptor occupancy refers to the fraction of receptors bound by a ligand. Binding potential (BP) is a widely used measure in neuroreceptor imaging, often defined as the ratio of the density of receptors (Bmax) to their apparent equilibrium dissociation constant (Kd), or as the product of receptor density and affinity (1/Kd). nih.govnih.govnih.gov It reflects the number of available binding sites and the affinity of the radioligand for these sites.

[123I]Iomazenil SPECT is used to assess benzodiazepine receptor binding parameters, which serve as relative indices of benzodiazepine receptor concentration (B'max). mendeley.com Images showing benzodiazepine receptor binding potential on [123I]iomazenil SPECT, typically acquired later after injection (e.g., 3 hours), are considered to be associated with neuronal density in the cerebral cortex. karger.com A reduction in cortical binding potential can indicate irreversible cortical neural damage or loss. karger.com

Studies have utilized [123I]iomazenil SPECT to measure benzodiazepine receptor occupancy by pharmacological agents. For example, studies in humans and nonhuman primates have investigated the occupancy of benzodiazepine receptors by lorazepam. nih.gov These studies suggested that therapeutically relevant doses of lorazepam occupy a relatively small percentage (<3%) of benzodiazepine receptors, indicating a significant receptor reserve (>97%) at these binding sites. nih.gov

Quantitative analysis of [123I]iomazenil binding potential has been performed using kinetic modeling and reference tissue methods. nih.govnih.gov While empirical methods like counts ratios have been found to be less sensitive for evaluating differences in receptor density, kinetic analysis allows for more quantitative measurements. nih.gov The binding potential values derived from kinetic analysis in nonhuman primates have shown good agreement with values predicted from in vitro studies. nih.gov

Research findings using [123I]iomazenil SPECT have demonstrated altered receptor binding in various conditions. For instance, decreased binding potential has been observed in the cerebral cortex remote from subcortical hematoma in patients with intracerebral hemorrhage. ahajournals.org In patients with Machado-Joseph disease, decreased binding potential was observed throughout the cerebral cortex, thalamus, striatum, and cerebellum, suggesting a global decrease in GABAergic function in these regions. snmjournals.org

A study comparing [123I]iomazenil SPECT and [11C]flumazenil PET for quantifying benzodiazepine receptor binding in healthy human subjects found comparable results for measures like the product of binding potential and the fraction of free non-protein-bound parent compound (V3'). nih.gov

| Brain Region | V3' (ml/g) - [123I]Iomazenil SPECT (Mean ± SD) | V3' (ml/g) - [11C]Flumazenil PET (Mean ± SD) | Source |

| Temporal Cortex | 22 ± 3 | 23 ± 5 | nih.gov |

| Frontal Cortex | 22 ± 3 | 23 ± 6 | nih.gov |

| Occipital Cortex | 31 ± 5 | 28 ± 3 | nih.gov |

| Striatum | 7 ± 4 | 4 ± 4 | nih.gov |

These studies highlight the utility of Iomazenil (123I) in quantifying benzodiazepine receptor binding and assessing changes in receptor availability in various physiological and pathological states.

Preclinical Research Methodologies and Findings with Iomazenil 123i

In Vitro Studies on Cellular and Tissue Models

In vitro research is fundamental to understanding the basic interactions of [123I]Iomazenil at the cellular and tissue levels before proceeding to complex in vivo systems. These studies typically involve receptor binding assays and assessments of metabolism and biodistribution in isolated biological preparations.

Receptor Binding Assays and Characterization

In vitro studies have characterized the binding of [123I]Iomazenil to central-type benzodiazepine (B76468) receptors. [123I]Iomazenil is described as a ligand displaying high affinity for these receptors nih.govnih.gov. It binds to the benzodiazepine sites on GABAA receptors without activating them, functioning as an antagonist patsnap.com. This reversible binding characteristic is crucial for its use in measuring receptor density and distribution patsnap.com.

Research using cortical membranes has shown that ligands like (S)-8-[123I]iodobretazenil, an analog, bind saturably to a single population of binding sites researchgate.net. While specific in vitro binding data for [123I]Iomazenil (such as Kd and Bmax values from in vitro assays) were not explicitly detailed in the provided snippets for isolated systems, studies in baboons have shown in vivo regional binding potential (BP) values that were in good agreement with values predicted from in vitro studies nih.govscilit.com. For instance, in baboons, in vivo KD values measured by SPECT were 0.59 ± 0.09 nM, and Bmax values ranged from 68 nM in the striatum to 126 nM in the occipital region scilit.com. In vitro measurements on occipital homogenate membranes from two baboons yielded Bmax values of 114 ± 33 nM and 37°C KD values of 0.66 ± 0.16 nM, showing good agreement with the in vivo SPECT findings scilit.com.

In Vivo Animal Models for Iomazenil (B1672080) (123I) Research

In vivo animal studies are crucial for evaluating the behavior of [123I]Iomazenil in a living organism, including its distribution, uptake in specific tissues, and its potential as a marker for neurological conditions. Rodent models have been widely used in this context.

Rodent Models (e.g., Rats, Rabbits)

Rodent models, particularly rats, have been extensively utilized in preclinical research with [123I]Iomazenil to study its properties and applications nih.govahajournals.orgresearchgate.net.

Assessment of Neuronal Viability in Ischemic Conditions

Research using rat models has demonstrated that [123I]Iomazenil is a useful marker of neuronal viability, particularly in the context of ischemic conditions nih.govahajournals.org. Studies involving rats with cerebral artery occlusion have shown that [123I]IMZ uptake markedly decreased in the infarct regions at various time points after the insult, such as 4 and 24 hours nih.govahajournals.org.

Further research correlated [123I]IMZ brain distribution with histopathological findings in a rat model of focal cerebral ischemia nih.gov. This study compared [123I]IMZ distribution with markers of cellular integrity (MAP-2) and DNA fragmentation nih.gov. [123I]IMZ accumulation was preserved in some ischemic regions where blood flow was impaired but neuronal DNA was still intact and cellular integrity was maintained nih.govnih.gov. The impairment of [123I]IMZ accumulation was found to precede DNA fragmentation and denaturation of cellular integrity, suggesting its sensitivity in detecting neuronal injury nih.gov.

Data from a study in rats with permanent middle cerebral artery occlusion showed changes in the ipsilateral-to-contralateral ratios of radioactivity in the peri-infarct neocortex ahajournals.org. In vehicle-treated animals, these ratios were approximately 58.6 ± 24.8% at 6 days after ischemia and 59.5 ± 20.1% at 35 days after ischemia ahajournals.org.

Regional Uptake and Distribution Studies

In vivo studies in rodents have also investigated the regional uptake and distribution of [123I]Iomazenil in the brain. [123I]Iomazenil displays high brain uptake nih.govnih.gov. Its distribution in the brain is consistent with the known distribution of central-type benzodiazepine receptors, which are found with variable density in neuronal membranes snmjournals.orgahajournals.org.

While detailed quantitative regional uptake data in rodents from the provided snippets are limited, studies in non-human primates (baboons) provide insight into the regional distribution patterns, showing highest concentrations in regions with high benzodiazepine receptor density nih.govscilit.com. For example, in baboons, regional binding potential values ranged from 114 in the striatum to 241 in the occipital cortex nih.gov.

Studies on the biodistribution of [123I]Iomazenil in rats and rabbits showed rapid metabolism and excretion, with over 90% of radioactivity excreted within 24 hours nih.govncats.io. The metabolites did not cross the blood-brain barrier nih.govncats.io.

Example Data Table (Illustrative, based on available data):

| Animal Model | Condition | Brain Region | [123I]IMZ Uptake (Relative) | Time Post-Ischemia | Reference |

| Rat | Ischemia (Vehicle) | Peri-infarct Neocortex | 58.6 ± 24.8% (Ipsi/Contra) | 6 days | ahajournals.org |

| Rat | Ischemia (Vehicle) | Peri-infarct Neocortex | 59.5 ± 20.1% (Ipsi/Contra) | 35 days | ahajournals.org |

| Rat | Ischemia | Infarct Regions | Markedly Decreased | 4 & 24 hours | nih.govahajournals.org |

Non-Human Primate Models (e.g., Baboons, Monkeys)

Non-human primate models, such as baboons and monkeys, are frequently used in preclinical research with Iomazenil (123I) due to their physiological similarities to humans, particularly concerning drug metabolism and central nervous systems. iaea.orgpharmalegacy.com These models allow for in-depth investigations into the radiotracer's binding characteristics and pharmacokinetics in a living system that closely mimics the human condition. pharmalegacy.com

Quantitative measurement of benzodiazepine receptors in the non-human primate brain using Iomazenil (123I) and SPECT has been a key area of research. nih.govnih.govscilit.com Studies in baboons have demonstrated the feasibility and reproducibility of measuring benzodiazepine receptors in vivo using kinetic analysis of SPECT data following a single bolus injection of Iomazenil (123I). nih.gov A three-compartment model is typically used to fit arterial and regional brain activity data over time to derive the regional binding potential (BP), which represents the product of receptor density (Bmax) and affinity (1/KD). nih.gov

Equilibrium analysis using a bolus followed by constant intravenous infusion of Iomazenil (123I) in baboons has also been employed to measure the in vivo equilibrium dissociation constant (KD) and maximum number of binding sites (Bmax). nih.govscilit.com Plasma steady-state concentration and receptor-ligand equilibrium were achieved within a few hours and maintained for the duration of the experiments. nih.govscilit.com Scatchard analysis of data acquired at various levels of specific activity allowed for the derivation of KD and Bmax values. nih.govscilit.com In vitro measurements of Bmax and KD from occipital homogenate membranes in baboons showed good agreement with in vivo values obtained by SPECT, supporting the validity of the quantitative SPECT method. nih.govscilit.com

Empirical methods, such as counts ratios, have been found to be less sensitive for evaluating differences in receptor density compared to kinetic analysis. nih.gov

Pharmacokinetic studies of Iomazenil (123I) in non-human primates have provided valuable insights into its distribution and clearance. Following intravenous injection in monkeys, Iomazenil (123I) rapidly distributes outside the vascular space and is cleared from arterial plasma in a tri-exponential manner. iaea.org Comparative analysis between hypothermic and normothermic anesthetized monkeys showed that clearance half-times were prolonged in hypothermic animals, approaching values observed in humans. iaea.org

As mentioned in the metabolite analysis, the compound is metabolized, and the distribution of the parent compound and its metabolites in various organs has been characterized in monkeys. nih.goviaea.org The rapid metabolism and clearance, along with the inability of metabolites to cross the blood-brain barrier, are favorable pharmacokinetic properties for a SPECT radiotracer aimed at imaging brain receptors. nih.gov

In vivo receptor occupancy studies in non-human primates using Iomazenil (123I) SPECT have been conducted to assess the binding of other compounds to benzodiazepine receptors. These studies often involve administering a displacing agent after the administration of Iomazenil (123I) and observing the effect on the radiotracer's binding to receptors.

Studies in baboons have examined the effects of benzodiazepine agonists, such as lorazepam, on Iomazenil (123I) binding. nih.gov Using a stepwise displacement paradigm with increasing doses of lorazepam, the in vivo potency, expressed as the ED50 (the dose required to displace 50% of receptor-bound activity), was determined. nih.gov These studies have contributed to understanding the relationship between the dose of a drug and its occupancy of benzodiazepine receptors in the living brain. nih.gov

Advanced Imaging Methodologies for Iomazenil 123i Spect Research

Single Photon Emission Computed Tomography (SPECT) Principles for Iomazenil (B1672080) (123I) Imaging

Iomazenil (123I) is a radiopharmaceutical that acts as a ligand with a high affinity for the central benzodiazepine (B76468) receptors (BZR), which are part of the GABAA receptor complex. patsnap.comnih.gov After intravenous administration, [123I]Iomazenil crosses the blood-brain barrier and binds to these receptors. patsnap.com The Iodine-123 isotope emits gamma radiation, which is detected by a SPECT camera. patsnap.com This allows for the mapping of the density and distribution of BZRs in the brain, serving as an indicator of neuronal integrity and function. nih.govnih.gov

The principle of SPECT imaging involves the use of a gamma camera that rotates around the patient's head to capture a series of two-dimensional images (projections) from multiple angles. These projections are then computationally reconstructed to create a three-dimensional representation of the radiotracer's distribution in the brain. The intensity of the detected signal in different brain regions corresponds to the concentration of [123I]Iomazenil, and by extension, the density of benzodiazepine receptors. This non-invasive technique is instrumental in studying conditions where alterations in the GABAergic system are implicated, such as epilepsy, anxiety disorders, and cerebral ischemia. patsnap.comnih.govnih.gov

Image Acquisition Protocols and Technical Parameters for Research

The quality and reliability of Iomazenil (123I) SPECT research are highly dependent on the meticulous planning and execution of image acquisition protocols. These protocols encompass the selection of appropriate hardware and the definition of specific scanning parameters.

The choice of collimator is a critical determinant of the trade-off between sensitivity and spatial resolution in SPECT imaging. nih.govcore.ac.uk For brain SPECT, where the detailed visualization of small structures is often paramount, high-resolution collimators are generally preferred. nih.govnuclearfields.com Studies have shown that long-bore or other high-resolution collimators can significantly improve tomographic resolution and contrast for small brain structures when using 123I, even at the cost of reduced sensitivity. nih.gov

The image matrix size determines the pixel dimensions of the acquired projections. A common configuration in research settings is a 128x128 matrix, which provides a reasonable balance between spatial resolution and statistical noise. ahajournals.orgresearchgate.net This matrix size, combined with appropriate pixel sizing, allows for the detailed representation of brain structures necessary for accurate regional analysis.

| Parameter | Typical Value/Type | Rationale |

| Collimator Type | Low-Energy High-Resolution (LEHR) | Optimizes the balance between spatial resolution and sensitivity for brain imaging. nih.govdartmouth.edu |

| Matrix Size | 128 x 128 pixels | Provides sufficient spatial detail for regional brain analysis. ahajournals.orgresearchgate.net |

Scan time and angular rotation are key parameters that influence the quality of the reconstructed SPECT images. The duration of the scan directly impacts the number of detected photons and, consequently, the signal-to-noise ratio of the images. Longer acquisition times can improve image quality but must be balanced with patient comfort and the potential for motion artifacts. Studies have employed total acquisition times ranging from 30 to 50 minutes. nih.govahajournals.org

The angular rotation of the gamma camera around the patient's head is typically 360 degrees to ensure complete data acquisition for tomographic reconstruction. The number of projections acquired over this rotation (e.g., 64 or 128 projections) affects the angular sampling and the quality of the reconstructed image. nuclearfields.com Some research protocols involve dynamic scanning with serial acquisitions over time to assess the kinetic modeling of the radiotracer. nih.gov Other protocols utilize early and late imaging sessions post-injection to differentiate between cerebral perfusion and specific receptor binding. nih.gov For instance, an early scan might be performed 5 minutes post-injection and a late scan at 90 or 165 minutes. nih.govahajournals.org

| Parameter | Example Value | Purpose/Consideration |

| Total Scan Time | 30-50 minutes | To acquire sufficient counts for a high-quality image while minimizing patient motion. nih.govahajournals.org |

| Angular Rotation | 360 degrees | To obtain a complete set of projections for 3D reconstruction. nuclearfields.com |

| Number of Projections | 64 or 128 | To ensure adequate angular sampling for detailed reconstruction. nuclearfields.com |

| Scan Timing | Early (e.g., 5 min) and Late (e.g., 90-180 min) | To distinguish between initial perfusion and later specific receptor binding. nih.govnih.gov |

Image Reconstruction Techniques and Attenuation Correction

Once the projection data are acquired, they must be reconstructed into a 3D image. The most common reconstruction algorithms are filtered back-projection (FBP) and iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM). researchgate.net While FBP is computationally faster, OSEM is generally favored in modern research for its ability to produce images with better noise characteristics and resolution by incorporating corrections for various physical degrading factors. researchgate.net

A crucial step in the reconstruction process is attenuation correction. numberanalytics.comnumberanalytics.com As gamma photons travel through brain tissue, some are absorbed or scattered, leading to an underestimation of radioactivity in deeper brain structures. numberanalytics.comdigirad.com Attenuation correction methods aim to compensate for this effect. A common approach is the Chang's method, which assumes a uniform attenuation coefficient within the brain contour. ic.ac.uk More advanced and accurate methods utilize a co-registered CT scan (SPECT/CT) to create a patient-specific attenuation map, which is then used to correct the SPECT data. numberanalytics.comnumberanalytics.comnih.gov This significantly improves the quantitative accuracy of the reconstructed images.

Quantitative Image Analysis Methodologies

The final step in Iomazenil (123I) SPECT research is the quantitative analysis of the reconstructed images to derive meaningful biological information.

Quantitative analysis typically involves measuring the radioactivity concentration in specific brain regions. This is achieved by defining regions of interest (ROIs) on the SPECT images. nih.govnucleanord.fr These ROIs can be drawn manually or, for greater objectivity and reproducibility, defined using standardized anatomical atlases or co-registered magnetic resonance imaging (MRI) scans. researchgate.net

From the mean radioactivity counts within these ROIs, several quantitative measures can be derived. A common method is to calculate the ratio of specific to non-specific binding. This often involves using a reference region, such as the cerebellum, which has a low density of benzodiazepine receptors, to estimate non-specific binding. nih.gov The ratio of the radioactivity in a target region to that in the reference region provides a semi-quantitative index of receptor binding. More complex kinetic modeling can also be applied to dynamic scan data to estimate parameters such as the binding potential (BP) or the distribution volume (DV), which are more direct measures of receptor density and affinity. nih.govnih.govnih.gov These quantitative outcomes are essential for comparing receptor availability between different subject groups or under various experimental conditions.

| Analysis Technique | Description | Key Outcome |

| Region of Interest (ROI) Analysis | Delineation of specific anatomical areas on the SPECT images to measure radioactivity. nih.govnucleanord.fr | Mean radioactivity count per region. |

| Reference Tissue Ratio | Calculation of the ratio of radioactivity in a target region to a reference region (e.g., cerebellum). nih.gov | A semi-quantitative index of specific receptor binding. |

| Kinetic Modeling | Application of mathematical models to dynamic scan data to describe tracer kinetics. nih.govnih.gov | Binding Potential (BP) or Distribution Volume (DV), representing receptor density and affinity. nih.govnih.gov |

Application of Regions of Interest (ROIs) in Brain Segmentation

In the analysis of Iomazenil (123I) Single-Photon Emission Computed Tomography (SPECT) data, the application of Regions of Interest (ROIs) is a fundamental technique for quantitative analysis of benzodiazepine receptor distribution. This method involves delineating specific anatomical areas within the brain to measure the radiotracer uptake, which corresponds to receptor density. The process often involves the fusion of SPECT images with anatomical imaging, typically Magnetic Resonance Imaging (MRI), to ensure accurate placement of ROIs. researchgate.net

ROIs can be defined manually, by a trained specialist outlining the structure on each slice of the brain scan, or automatically, using standardized brain atlases and software that can identify and segment different brain regions. nih.govresearchgate.net The use of a three-dimensional stereotaxic ROI template allows for automated placement of ROIs in various brain territories. nih.gov

Commonly investigated brain regions in Iomazenil (123I) SPECT research using ROIs include:

Superior frontal gyrus researchgate.net

Middle frontal gyrus researchgate.net

Parietal region researchgate.net

Temporal region researchgate.net

Occipital region researchgate.net

Anterior cingulate gyrus researchgate.net

Posterior cingulate gyrus researchgate.net

Hippocampus researchgate.net

Precuneus researchgate.net

Thalamus documentsdelivered.com

Striatum documentsdelivered.com

Cerebellum researchgate.netdocumentsdelivered.com

The selection of ROIs is crucial for the specific research question. For instance, in studies of epilepsy, ROIs are often placed on the suspected epileptogenic focus and the contralateral, healthy region to calculate an asymmetry index. nih.gov In studies of panic disorder, significant decreases in Iomazenil binding have been observed in the left hippocampus and precuneus when comparing patients to healthy controls. researchgate.net The table below summarizes the application of ROIs in a study on panic disorder.

| Brain Region | Finding in Panic Disorder Patients vs. Controls | Quantitative Detail |

|---|---|---|

| Left Hippocampus | Decreased benzodiazepine receptor binding | 20% reduction in normalized Distribution Volume (DV) |

| Precuneus | Decreased benzodiazepine receptor binding | - |

| Prefrontal Cortex | Decreased binding in patients experiencing a panic attack during the scan | - |

Partial Volume Effect (PVE) Correction Techniques

The partial volume effect (PVE) is a significant confounding factor in molecular imaging modalities like SPECT. It arises from the limited spatial resolution of the scanner, which causes a blurring of the signal between adjacent tissues with different levels of radioactivity. In the context of Iomazenil (123I) SPECT, where the tracer binds specifically to gray matter, the PVE can lead to an underestimation of receptor density in smaller cortical structures and an overestimation in atrophic areas, as the signal from the gray matter "spills over" into the white matter and cerebrospinal fluid spaces, and vice-versa. snmjournals.orgajnr.org

Correction for PVE is therefore essential for accurate quantification of benzodiazepine receptor binding. ajnr.org PVE correction methods aim to compensate for this spill-over effect, thereby providing a more accurate representation of the true radiotracer concentration within a given region.

A widely adopted and effective method for PVE correction in Iomazenil (123I) SPECT is based on co-registered high-resolution anatomical data from MRI. nih.govnih.gov This technique leverages the superior spatial resolution of MRI to segment the brain into different tissue compartments, primarily gray matter, white matter, and cerebrospinal fluid. snmjournals.orgsnmjournals.org

The process generally involves the following steps:

Acquisition of a high-resolution 3D T1-weighted MRI scan of the subject. nih.govnih.gov

Segmentation of the MRI into gray matter, white matter, and CSF probability maps. ajnr.orgsnmjournals.org

Co-registration of the Iomazenil (123I) SPECT image to the individual's MRI space. nih.govsnmjournals.org

Application of a PVE correction algorithm that uses the tissue segment information to re-estimate the true radioactivity concentration in the gray matter, voxel by voxel. nih.govsnmjournals.org

Studies have consistently demonstrated that MRI-based PVE correction significantly improves the diagnostic accuracy of Iomazenil (123I) SPECT, particularly in the detection of epileptogenic foci. nih.govnih.govnih.gov For instance, one study found that the sensitivity, specificity, and accuracy of detecting these foci were substantially higher after PVE correction. nih.gov The table below illustrates the improvement in diagnostic performance after MRI-based PVE correction in a study of patients with intractable epilepsy.

| Metric | Before PVE Correction | After PVE Correction |

|---|---|---|

| Sensitivity | 50% | 88% |

| Specificity | 92% | 99% |

| Accuracy | 87% | 98% |

In the context of MRI-based PVE correction, different compartmental models can be employed. The choice of model depends on the assumptions made about the tissue types contributing to the SPECT signal.

Two-Compartment Model: This model simplifies the brain into two compartments: gray matter (where specific binding occurs) and "other" components (which may include white matter and CSF). snmjournals.org This approach is considered less sensitive to errors that can arise from mismatches in the resolution between MRI and SPECT, as well as inaccuracies in image registration and segmentation. snmjournals.org

Three-Compartment Model: This model provides a more detailed segmentation of the brain into gray matter, white matter, and CSF. snmjournals.orgfrontiersin.org By explicitly modeling the contribution of each tissue type, this method can, in theory, provide a more accurate correction, particularly by accounting for the spill-in of signal from white matter. frontiersin.org

While many studies have utilized a three-compartment model, research on Iomazenil (123I) SPECT has shown that a two-compartment method can be robust and effective. snmjournals.org The choice between the two often involves a trade-off between the level of detail in the correction and the potential for introducing noise and error from a more complex model. For tracers like Iomazenil, where binding is predominantly in the gray matter, the two-compartment model has proven to be a valuable and reliable approach. snmjournals.org

Comparative Methodologies with Other Molecular Imaging Modalities (e.g., PET) for Benzodiazepine Receptor Imaging

While Iomazenil (123I) SPECT is a powerful tool for imaging benzodiazepine receptors, Positron Emission Tomography (PET) represents another major molecular imaging modality used for this purpose. The most common PET radiotracer for benzodiazepine receptors is [11C]Flumazenil, which, like Iomazenil, is an antagonist for the benzodiazepine binding site on the GABAA receptor. nih.govsonar.ch

Direct comparisons between Iomazenil (123I) SPECT and [11C]Flumazenil PET have been conducted in the same subjects to evaluate the consistency and reliability of both techniques. These studies have generally found a high degree of correlation between the quantitative measures of receptor binding obtained from both SPECT and PET. nih.govsonar.ch

One study directly comparing the two modalities found that they provide comparable results in the quantification of neuroreceptor binding. nih.gov The study calculated the binding potential (a measure related to receptor density) and found similar values across different cortical regions for both tracers. The table below presents a comparison of the mean values for a parameter related to binding potential (V3') obtained from PET and SPECT in a direct comparison study.

| Brain Region | Mean V3' (ml/g) - [11C]Iomazenil PET | Mean V3' (ml/g) - [123I]Iomazenil SPECT |

|---|---|---|

| Temporal Cortex | 23 ± 5 | 22 ± 3 |

| Frontal Cortex | 23 ± 6 | 22 ± 3 |

| Occipital Cortex | 28 ± 3 | 31 ± 5 |

| Striatum | 4 ± 4 | 7 ± 4 |

Key considerations when comparing Iomazenil (123I) SPECT and PET for benzodiazepine receptor imaging include:

Spatial Resolution: PET generally offers higher spatial resolution than SPECT, which can be an advantage in imaging smaller brain structures. ajnr.org

Quantification: Both modalities are capable of providing quantitative measures of receptor binding, and studies have shown good agreement between them. nih.govsonar.ch

Tracer Kinetics: The kinetic properties of [123I]Iomazenil and [11C]Flumazenil are well-characterized, allowing for robust modeling to estimate receptor parameters. nih.govnih.gov

Availability: The choice between SPECT and PET can also be influenced by the availability of the respective technologies and radiotracers. Iomazenil (123I) has a longer half-life than Carbon-11, which can be an advantage for logistics and imaging protocols.

Research Applications of Iomazenil 123i in Neuroscience

Investigation of Neuronal Viability and Integrity

¹²³I-iomazenil is a valuable tool for assessing neuronal health because the central-type benzodiazepine (B76468) receptors it binds to are primarily located on intact neurons. ahajournals.orgahajournals.org A decrease in the uptake of ¹²³I-iomazenil is indicative of neuronal damage or loss. nih.govahajournals.org

Assessment in Models of Ischemic Insult and Stroke

Research has demonstrated the utility of ¹²³I-iomazenil SPECT in evaluating neuronal viability following ischemic events. nih.govahajournals.org Studies in animal models of stroke have shown a significant reduction in ¹²³I-iomazenil uptake in the infarcted regions. nih.govahajournals.org In human studies, ¹²³I-iomazenil SPECT has been used to assess neuronal damage in the chronic stage of ischemic stroke. ahajournals.org Comparisons with other imaging techniques like positron emission tomography (PET) have shown that ¹²³I-iomazenil SPECT provides unique information about neuronal alterations. ahajournals.org For instance, in patients with acute cerebral infarction, ¹²³I-iomazenil SPECT has revealed differences between regional cerebral blood flow and receptor distribution, highlighting areas of preserved neuronal integrity despite reduced perfusion. nih.gov This information is critical for understanding the heterogeneous nature of ischemic brain injury. nih.gov

A study on patients with acute cerebral infarction who underwent ¹²³I-iomazenil SPECT 7-10 days after the event revealed several patterns of uptake. nih.gov Some patients showed a "match" where areas of hypoperfusion corresponded with regions of receptor deficiency, while others demonstrated a "mismatch" with preserved neuronal integrity in hypoperfused areas. nih.gov

| Finding | Description | Implication |

| Match | Areas of hypoperfusion correspond to regions of receptor deficiency. nih.gov | Suggests severe and likely irreversible neuronal damage in the affected region. |

| Mismatch | Preserved neuronal integrity (receptor binding) is observed in hypoperfused areas. nih.gov | Indicates the presence of viable but at-risk neuronal tissue, potentially a target for therapeutic intervention. |

| Inverse Mismatch | Normally or even hyperperfused areas exhibit regional receptor deficiency. nih.gov | May represent complex pathophysiological changes, including reperfusion injury or other forms of neuronal damage not directly related to the initial blood flow deficit. |

Evaluation of Therapeutic Interventions on Neuronal Health (e.g., Cell Therapy)

¹²³I-iomazenil SPECT is also employed to monitor the effectiveness of therapeutic strategies aimed at neuronal recovery. A notable application is in the assessment of cell transplantation therapies. ahajournals.orgnih.gov In a study involving rats with cerebral infarcts, transplantation of bone marrow stromal cells (BMSCs) led to a significant improvement in the distribution of ¹²³I-iomazenil in the peri-infarct area, which correlated with enhanced motor function. ahajournals.orgnih.gov This suggests that the transplanted cells contributed to the recovery of neuronal integrity. ahajournals.orgnih.gov The use of small-animal SPECT allows for longitudinal and noninvasive evaluation of these therapeutic effects in living animals. ahajournals.orgahajournals.org

Mapping Benzodiazepine Receptor Distribution and Density in Brain Regions

A primary application of ¹²³I-iomazenil is the detailed mapping of benzodiazepine receptor distribution throughout the brain. nih.govnih.gov SPECT studies using this tracer have confirmed the known high concentration of these receptors in cortical neurons. ahajournals.org The distribution pattern of ¹²³I-iomazenil uptake generally reflects the density of benzodiazepine receptors, which varies across different brain regions. ahajournals.orgnih.gov

Quantitative analysis of ¹²³I-iomazenil SPECT data, often in conjunction with other imaging modalities like technetium-99m hexamethylpropylene amine oxime (99mTc-HMPAO) for perfusion, allows for a more precise determination of receptor concentration. nih.gov Research has shown a consistent pattern of benzodiazepine receptor concentration in areas such as the medial occipital, frontal, and parietal cortex, as well as the cerebellum. nih.gov Furthermore, studies in non-human primates have validated the use of ¹²³I-iomazenil SPECT for quantifying central neuroreceptor density and affinity. nih.gov

Studies on GABAergic System Alterations in Neurological and Neuropsychiatric Research

The GABAergic system, the main inhibitory neurotransmitter system in the brain, plays a critical role in maintaining balanced neuronal activity. patsnap.com Dysregulation of this system is implicated in a variety of neurological and neuropsychiatric disorders. patsnap.comnih.gov As ¹²³I-iomazenil binds to a component of the GABA-A receptor, it is an invaluable tool for studying the state of the GABAergic system in these conditions. patsnap.com

Exploration of GABA-A Receptor Function and Dysfunction

¹²³I-iomazenil SPECT allows for the in vivo investigation of GABA-A receptor function and dysfunction. patsnap.com Alterations in receptor binding can indicate changes in receptor density or affinity, which may be a consequence of or a predisposing factor for certain diseases. psychiatryonline.org For example, research in patients with schizophrenia has suggested a link between reduced GABA-A/benzodiazepine receptor binding and the severity of positive symptoms, as well as poorer cognitive functioning. nih.gov Similarly, studies in individuals with alcohol use disorder have revealed significantly lower benzodiazepine receptor distribution in several cortical regions and the cerebellum. psychiatryonline.orgresearchgate.net

A study investigating maturational changes in the GABAergic system using ¹²³I-iomazenil SPECT in children and adolescents with epilepsy found that benzodiazepine receptor binding activity decreased exponentially during infancy across all brain regions. nih.gov The study also noted that the rate of decline varied among different cortical and subcortical areas. nih.gov

| Brain Region | Observed Change in Benzodiazepine Receptor Binding with Maturation |

| Pons and Thalamus | Lowest binding activity in the neonatal period, with a gradual decline after infancy. nih.gov |

| Primary Somatosensory and Motor Cortices (M1 and S1) | Tended to decline more rapidly than other areas. nih.gov |

| Primary and Association Visual Areas | Tended to decline more rapidly than other areas. nih.gov |

| Cerebellar Vermis and Striatum | Tended to decline more rapidly than other areas. nih.gov |

| Cerebellar Hemisphere and Frontal Association Cortex | Tended to decline more slowly. nih.gov |

Research in Epilepsy Models and Related Conditions

In the field of epilepsy research, ¹²³I-iomazenil SPECT has proven to be a sensitive tool for identifying epileptogenic foci. wikipedia.orgnih.gov Epileptic seizures are often associated with alterations in GABA-A receptors. nih.gov Studies have shown that imaging benzodiazepine receptors with ¹²³I-iomazenil can be more effective in detecting these foci than imaging regional cerebral blood flow. nih.gov In patients with temporal lobe epilepsy, for example, abnormalities in the distribution of ¹²³I-iomazenil in the temporal lobes are often observed. nih.gov

Genetic mutations in GABA-A receptors have been linked to various epileptic syndromes. nih.gov While direct imaging of these mutations is not possible with ¹²³I-iomazenil, the tracer can reveal the functional consequences of these and other pathological changes on receptor availability. Research in animal models of epilepsy and in human patients suggests that prolonged seizures can lead to lasting changes in GABA-A receptor expression and function. nih.gov

Investigations in Neurodegenerative Disorder Research (e.g., Alzheimer's Disease)

The utility of Iomazenil (B1672080) (123I) SPECT has been explored in neurodegenerative conditions like Alzheimer's disease to understand the relationship between neuronal integrity and disease progression. patsnap.comnih.gov

Research in patients with early-stage Alzheimer's disease has focused on comparing benzodiazepine receptor (BZR) density with cerebral blood flow (CBF). nih.gov One study using Iomazenil (123I) SPECT alongside 123I-IMP for CBF measurement revealed that while CBF was significantly decreased in the frontal and parietal cortices of Alzheimer's patients, the BZR binding, measured by late Iomazenil uptake, was not significantly different from controls. nih.gov This suggests that benzodiazepine binding sites are relatively well-preserved in the early phases of the disease. nih.gov The findings indicate that the initial reduction in blood flow may stem from neuronal dysfunction rather than outright neuronal loss. nih.gov

However, a significant correlation was observed between the severity of dementia and a reduction in Iomazenil (123I) uptake in the temporal and parietal cortex, indicating that as the disease progresses to moderate stages, neuronal loss becomes more apparent. nih.gov

Table 1: Iomazenil (123I) SPECT Findings in Early Alzheimer's Disease

| Brain Region | Cerebral Blood Flow (CBF) | Benzodiazepine Receptor (BZR) Binding | Correlation with Dementia Severity |

| Frontal Cortex | Significantly Decreased nih.gov | No Significant Difference nih.gov | Not Specified |

| Parietal Cortex | Significantly Decreased nih.gov | No Significant Difference nih.gov | Significant Negative Correlation nih.gov |

| Temporal Cortex | Not Specified | No Significant Difference nih.gov | Significant Negative Correlation nih.gov |

Research into Mood and Anxiety-Related Conditions (e.g., Panic Disorder, Anorexia Nervosa)

Iomazenil (123I) SPECT has been instrumental in investigating the role of the GABAergic system in anxiety and mood disorders.

Panic Disorder: Alterations in benzodiazepine receptor function have long been considered a factor in anxiety. nih.gov Studies using Iomazenil (123I) SPECT in patients with panic disorder have yielded significant findings. Research has shown a decrease in benzodiazepine receptor binding in the left hippocampus and precuneus of panic disorder patients compared to healthy controls. nih.govresearchgate.net One study noted a 20% reduction in left hippocampal binding in the patient group. researchgate.net Furthermore, patients who experienced a panic attack during the imaging procedure showed a distinct decrease in receptor binding in the prefrontal cortex, suggesting this brain region's involvement in state-related panic anxiety. nih.govresearchgate.net Another preliminary report also found lower Iomazenil (123I) uptake in the frontal, occipital, and temporal cortex of individuals with panic disorder. nih.gov

Anorexia Nervosa: Given that anxiety is a core component in the development and persistence of anorexia nervosa (AN), Iomazenil (123I) has been used to probe the underlying neurobiology. nih.govnih.gov A study involving children with AN at the start of intensive treatment found significant correlations between receptor binding and clinical measures. nih.gov Higher scores on the Eating Attitudes Test (EAT-26) were associated with lower Iomazenil (123I) binding activity in the anterior and posterior cingulate cortex. nih.govnih.gov Similarly, higher self-reported tension and anxiety were linked to lower receptor binding in the left superior frontal, parietal, and middle frontal cortex, as well as the posterior cingulate cortex. nih.gov Notably, decreased binding in the anterior cingulate cortex and left parietal cortex was associated with poorer clinical outcomes after one year. nih.gov Following weight gain from treatment, a relative increase in receptor binding was observed in the posterior cingulate cortex and occipital gyrus, suggesting that altered GABAergic receptor binding may be a state-related, reversible change. nih.gov

Studies on Schizophrenia and Cognitive Functioning

The potential role of deficient GABAergic inhibitory neurotransmission in schizophrenia has been a subject of investigation, with Iomazenil (123I) SPECT providing a means for in-vivo exploration. nih.govnih.gov

Research has explored the link between GABA-A/benzodiazepine receptor binding and cognitive deficits in schizophrenia. One study involving 15 patients demonstrated a relationship between reduced receptor binding and poorer performance on cognitive tasks related to memory and visual attention. nih.gov This correlation was present in the schizophrenic group but not in the healthy control group, suggesting a role for GABA in the pathophysiology of the disorder. nih.gov

Research into Tinnitus Pathophysiology

Alterations in GABA neuronal function and benzodiazepine receptor (BZR) density have been implicated in the pathophysiology of severe, chronic tinnitus. nih.govresearchgate.net It has been hypothesized that a deficiency in the BZR in the brain's medial temporal lobe system is related to the affective impairments, such as anxiety and stress, seen in severe tinnitus. nih.gov

Pilot studies using Iomazenil (123I) SPECT have provided preliminary evidence supporting this hypothesis. Visual analysis in a small cohort of patients with severe tinnitus revealed diminished benzodiazepine-binding sites in the medial temporal cortex. nih.gov A subsequent study found statistically significant asymmetry in receptor binding data within the superior temporal cortex of tinnitus patients. nih.gov The same study also noted a trend toward a reduction in BZR density in the frontal lobes and cerebellum when compared to healthy controls. nih.gov These findings, though preliminary, suggest that an abnormal GABA-A benzodiazepine receptor density could be an objective neurochemical marker for the severity of central-type tinnitus. nih.govnih.gov

Exploration in Conditions Affecting Cortical GABAergic Function (e.g., ADHD, Alcoholism)

Attention-Deficit/Hyperactivity Disorder (ADHD): Iomazenil (123I) SPECT research has been used to characterize GABA receptor function in children with ADHD, particularly those with significant emotional dysregulation. nih.govnih.gov In a study of 35 children with ADHD, researchers investigated Iomazenil binding in relation to a "dysregulation profile" identified by the Child Behavior Checklist (CBCL-DP). nih.govresearchgate.net The results showed significantly higher Iomazenil binding activity in the posterior cingulate cortex (PCC) of children with this dysregulation profile. nih.govnih.gov Furthermore, higher scores on the Anxiety/Depression subscale of the checklist were associated with increased Iomazenil binding in the left superior frontal, middle frontal, and temporal regions, as well as the PCC. nih.govnih.gov These findings suggest that, contrary to a deficit, an upregulated GABAergic inhibitory function may play a role in the neurobiology of emotional dysregulation in a subset of children with ADHD. nih.govnih.gov

Alcoholism: The GABAergic system is known to be involved in the mechanisms of action of ethanol, and Iomazenil (123I) SPECT has been used to study receptor alterations in alcohol dependence. psychiatryonline.orgnih.gov Research in male subjects with type II alcoholism found significantly lower benzodiazepine receptor distribution volume in the anterior cingulate, prefrontal cortex, and cerebellum compared to healthy controls. psychiatryonline.org This is consistent with findings from other studies suggesting that chronic alcoholism is associated with a decrease in benzodiazepine receptor density. psychiatryonline.orgresearchgate.net

Interestingly, the effects may differ by sex. A preliminary study on abstinent alcohol-dependent women showed only a non-significant trend toward reduced GABA-benzodiazepine receptor levels. nih.gov The pattern of reduction also differed from men, with lower levels seen primarily in the cerebellum, occipital lobes, and parietal cortex, as opposed to the frontal cortex reductions seen in males. nih.gov This suggests that alcohol may have a differential effect on GABA-benzodiazepine receptors in men and women. nih.gov

Assessment in Moyamoya Disease Research

Iomazenil (123I) SPECT is a valuable tool for evaluating neuronal density and viability in Moyamoya disease, a rare cerebrovascular condition. nih.govahajournals.org Studies have shown that Iomazenil uptake can differentiate between patient groups based on symptoms and disease progression.

In adult patients, research has demonstrated that neuronal density, as measured by Iomazenil uptake, is preserved in asymptomatic patients. nih.gov In contrast, symptomatic patients showed decreased neuronal density even if their symptoms were mild and they had undergone revascularization surgery. nih.gov A multicenter study focusing on patients with cognitive impairment found a decreased accumulation of Iomazenil (123I) in the bilateral medial frontal areas compared to normal controls, highlighting this region's vulnerability. nih.gov

Crucially, Iomazenil (123I) SPECT has been used to assess the outcomes of treatment. Studies have shown a direct association between cognitive function and Iomazenil uptake. ahajournals.orgresearchgate.net Following revascularization surgery, improvements in cognitive function were accompanied by an amelioration of Iomazenil uptake, suggesting a recovery of neuronal viability is possible. ahajournals.orgresearchgate.netsnmjournals.org

Table 2: Iomazenil (123I) SPECT Findings in Moyamoya Disease

| Patient Group | Iomazenil (123I) Uptake / Neuronal Density | Key Finding |

| Asymptomatic Patients | Preserved nih.gov | Neuronal density is maintained despite the underlying disease. nih.gov |

| Symptomatic Patients | Decreased (Frontal, Parietal, Occipital Lobes) nih.gov | Neuronal density is reduced even in mildly symptomatic, treated patients. nih.gov |

| Patients with Cognitive Impairment | Decreased (Bilateral Medial Frontal Areas) nih.gov | Specific frontal lobe regions are associated with cognitive deficits. nih.gov |

| Patients Post-Revascularization | Improved (in some cases) ahajournals.orgresearchgate.net | Surgical intervention can lead to recovery of neuronal viability, which correlates with improved cognitive function. ahajournals.orgsnmjournals.org |

Pharmacological Research: Evaluation of Drug Effects on Receptor Function

A key application of Iomazenil (123I) SPECT in pharmacological research is its ability to objectively evaluate the effects of interventions on GABA-A receptor function. patsnap.com By measuring receptor binding before and after a specific treatment, researchers can gain insights into the efficacy of therapeutic strategies aimed at modulating the GABAergic system. patsnap.com

Assessment of Receptor Occupancy by Pharmacological Agents

One of the significant applications of [¹²³I]Iomazenil SPECT imaging in neuroscience is the in vivo assessment of receptor occupancy by pharmacological agents. This technique allows researchers to quantify the percentage of target receptors (in this case, GABA-A benzodiazepine receptors) that are bound by an externally administered drug (a ligand). Understanding the relationship between a drug's dose, its concentration in the plasma, and the extent of receptor binding in the brain is crucial for drug development. It helps in establishing effective dosing, understanding therapeutic mechanisms, and evaluating potential side effects. patsnap.comnih.gov

A key study utilized [¹²³I]Iomazenil SPECT to measure the benzodiazepine receptor occupancy of lorazepam, a widely used anxiolytic drug, in both humans and nonhuman primates. nih.gov In the human subjects, a therapeutic dose of lorazepam was administered, while in baboons, higher, supratherapeutic doses were used in a stepwise displacement paradigm. nih.govnih.gov The findings revealed that even at doses causing marked sedation in humans, lorazepam occupied a surprisingly small fraction of the available benzodiazepine receptors. nih.gov This suggests that the clinical effects of the drug are produced at low levels of receptor occupancy and that a large proportion of receptors are not required to be occupied for a therapeutic effect, a concept known as "receptor reserve." nih.govnih.gov

The study concluded that single therapeutic doses of lorazepam occupy less than 3% of the total benzodiazepine receptor population, indicating that these binding sites possess a significant receptor reserve of over 97%. nih.govnih.gov This insight is critical for understanding the potency of benzodiazepine agonists and for the development of new drugs that might achieve therapeutic effects at even lower receptor occupancy levels, potentially reducing side effects.

| Subject Group | Drug Administered | Key Finding | Reference |

|---|---|---|---|

| Humans | Lorazepam (Therapeutic Dose) | Occupied a statistically insignificant and small percentage (<3%) of benzodiazepine receptors, despite causing sedation. | nih.gov |

| Baboons | Lorazepam (Supratherapeutic Doses) | A stepwise displacement paradigm confirmed that significant receptor occupancy occurs only at higher-than-therapeutic doses. | nih.govnih.gov |

| Conclusion: Benzodiazepine binding sites have a significant receptor reserve (>97%). | nih.govnih.gov |

Competitive Binding Studies in vivo

Competitive binding studies are a cornerstone of in vivo pharmacology, used to determine the affinity and binding characteristics of a non-radioactive ("cold") drug by observing how it competes with a radioactive tracer for the same binding site. In this context, [¹²³I]Iomazenil serves as the radiolabeled probe for the GABA-A benzodiazepine receptor. By administering a competing compound, researchers can measure the displacement of [¹²³I]Iomazenil from the receptors, which provides quantitative data about the new compound's binding properties. nih.govnih.gov

One type of competitive binding study involves displacement, where the radiotracer is administered first, allowed to reach a state of equilibrium or peak binding, and then the competing non-radioactive drug is introduced. nih.gov The subsequent reduction in the SPECT signal from [¹²³I]Iomazenil indicates the degree to which the new drug has displaced the radiotracer. A study in healthy human volunteers used this method to assess the in vivo binding of flumazenil (B1672878). nih.gov After allowing [¹²³I]Iomazenil to bind to receptors, a dose of flumazenil was administered intravenously. The results showed approximately 50% displacement of [¹²³I]Iomazenil across all brain regions of interest, demonstrating significant in vivo competition for the same binding site. nih.gov

Another approach uses a steady-state method to determine the equilibrium dissociation constant (Kd) of a non-radioactive ligand. The Kd value is a measure of a ligand's affinity for a receptor; a lower Kd indicates higher affinity. In a study using rats, animals were simultaneously infused with [¹²³I]Iomazenil and varying concentrations of flumazenil to achieve a steady state where receptor occupancy ranged from near zero to almost 99%. nih.gov By analyzing the relationship between the concentration of flumazenil and the displacement of [¹²³I]Iomazenil, the researchers calculated the mean cortical Kd of flumazenil to be 21 ± 11 nM. nih.gov This type of quantitative data is invaluable for characterizing new pharmacological agents.

| Study Type | Competing Compound | Model | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Displacement Study | Flumazenil | Humans | ~50% displacement of [¹²³I]Iomazenil in all brain regions of interest. | nih.gov |

| Steady-State Equilibrium | Flumazenil | Rats | Mean cortical Kd calculated as 21 ± 11 nM. | nih.gov |

Analytical and Quantitative Approaches in Iomazenil 123i Spect Research

Tracer Kinetic Modeling for Receptor Quantification

Tracer kinetic modeling involves analyzing the time course of radiotracer activity in different brain regions and plasma to estimate kinetic rate constants that describe the movement of the tracer between compartments. These constants can then be used to derive parameters related to receptor binding. snmjournals.org

Compartmental Models (e.g., Three-Compartment Model)

Compartmental models represent the distribution of a radiotracer in tissue as a system of interconnected compartments, typically representing free ligand in plasma, free and nonspecifically bound ligand in tissue, and specifically bound ligand to receptors. snmjournals.orgsnmjournals.org For Iomazenil (B1672080) (123I), a three-compartment model is commonly employed to fit SPECT data. snmjournals.orgnih.govnih.gov This model includes compartments for unchanged plasma Iomazenil (123I), free and nonspecifically bound ligand in tissue, and specifically bound ligand. snmjournals.org The model accounts for the kinetics of the labeled ligand and, in some complex scenarios like dual-ligand studies, the kinetics of an unlabeled ligand that competes for the same receptors. snmjournals.org

Studies using kinetic modeling with Iomazenil (123I) in nonhuman primates have demonstrated the feasibility of quantitative measurement of benzodiazepine (B76468) receptors by fitting data to a three-compartment model to derive regional binding potential. nih.gov Compared to simpler two-compartment models, three-compartment configurations generally provide a significantly improved goodness of fit for Iomazenil kinetics. nih.gov

Derivation of Binding Parameters (e.g., Binding Potential)

From the kinetic rate constants estimated by compartmental modeling, various binding parameters can be derived. A key parameter is the binding potential (BP), which reflects the density of receptors or transporters in a region of interest. snmjournals.org For Iomazenil (123I), the regional binding potential (BP) corresponds to the product of the receptor density (Bmax) and affinity (1/KD). nih.gov Distribution volume (DV) is another parameter often calculated, representing the ratio of the total concentration of the tracer in tissue to the concentration of the free tracer in plasma at equilibrium. researchgate.net Simplified approaches based on distribution volume or binding potential are often used in SPECT studies. psu.edu

Research in nonhuman primates using a three-compartment model estimated regional BP values for Iomazenil (123I) ranging from 114 in the striatum to 241 in the occipital region, showing good agreement with in vitro studies. nih.gov A dual-ligand approach combining Iomazenil (123I) SPECT with unlabeled flumazenil (B1672878) has been developed to quantify all binding parameters, including Bmax and KdVR, yielding Bmax values from 7 to 69 pmol/mL and KdVR values for Iomazenil from 2.3 to 3.7 pmol/mL across different brain regions. snmjournals.org

Input Function Measurement (e.g., Arterial Plasma Concentration)

Accurate kinetic modeling requires a reliable measurement of the arterial input function, which represents the concentration of the unmetabolized radiotracer in arterial plasma over time. snmjournals.orgpsu.edusakura.ne.jp This is typically determined by taking frequent arterial blood samples after radiotracer injection and measuring the radioactivity concentration of the unchanged ligand. snmjournals.orgpsu.edusakura.ne.jp For Iomazenil (123I), metabolism is faster compared to some other tracers like C-11 flumazenil, necessitating appropriate modeling, such as a 3-exponent model, to describe the clearance of the parent compound from plasma. snmjournals.orgpsu.edu The radioactivity concentrations in plasma are converted to units of MBq/mL using a calibration factor. snmjournals.orgpsu.edu

Studies have involved manually withdrawing arterial whole blood samples at frequent intervals during SPECT experiments to assess the labeled input function of Iomazenil (123I). snmjournals.orgpsu.edu The radioactivity in plasma is measured and corrected for metabolites, often using extraction procedures to isolate the unchanged radioligand. snmjournals.orgpsu.edusakura.ne.jp

Equilibrium Analysis Techniques

Equilibrium analysis techniques offer an alternative to full kinetic modeling, particularly when achieving a true steady-state of radioligand binding on and off the receptor is feasible. researchgate.netscilit.com In this approach, the distribution volume can be calculated as the ratio of activity in the brain to activity in plasma when the system is considered to be at equilibrium. researchgate.net This method assumes equilibrium between free activity in plasma and non-receptor-bound activity in the brain, and often assumes negligible nonspecific binding. researchgate.net

The constant-infusion, sustained-equilibrium method with Iomazenil (123I) SPECT has been used to compare regional benzodiazepine distribution volume values. psychiatryonline.org This method aims to establish a true equilibrium binding condition and mitigate the effects of blood flow changes on receptor measurement. psychiatryonline.org Studies in nonhuman primates have shown that results from equilibrium analysis at peak uptake are in good agreement with results from kinetic analysis. nih.gov

Reference Region Approaches (e.g., Cerebellum) in Quantification

Reference region approaches simplify the quantification process by using a brain region with negligible specific binding as a reference. The cerebellum is often used as a reference region in Iomazenil (123I) SPECT studies because it is considered to have a low density of central benzodiazepine receptors compared to cortical areas. ahajournals.orgfrontiersin.orgahajournals.org By using the cerebellum as a reference, relative measures of Iomazenil (123I) uptake or binding can be calculated, such as the ratio of activity in a region of interest to the activity in the cerebellum. ahajournals.orgfrontiersin.org

The relative Iomazenil (123I) uptake ratio for a region is calculated as the ratio between the Iomazenil (123I) count in that region of interest divided by the cerebellar Iomazenil (123I) count. ahajournals.orgfrontiersin.org This approach assumes that the pharmacokinetics of the radiotracer in the reference region are representative of the free and nonspecifically bound tracer concentration in the target regions. While simpler than full kinetic modeling or requiring arterial blood sampling, empirical counts ratio methods using a reference region have been found to be poorly sensitive to differences in receptor density in some studies. nih.gov However, reference region models, such as the simplified reference tissue model, are also used in kinetic analysis to estimate binding potential without requiring arterial blood sampling. snmjournals.org

Research findings using the cerebellum as a reference region in Iomazenil (123I) SPECT studies have shown its application in assessing changes in benzodiazepine receptor binding in various neurological conditions. ahajournals.orgfrontiersin.org For example, studies in patients with ischemic cerebrovascular disease used the cerebellum as a reference area to calculate the relative regional distribution of central BZR. ahajournals.org Similarly, studies in children with anorexia nervosa used the cerebellum as a reference to express relative iomazenil-binding activity in regions of interest. frontiersin.org

Statistical Parametric Mapping (SPM) in Iomazenil (123I) Data Analysis

Statistical Parametric Mapping (SPM) is a voxel-based analysis technique widely used in neuroimaging to identify statistically significant differences in brain activity or receptor binding between groups or under different conditions. psychiatryonline.orgnih.govbvsalud.org In the context of Iomazenil (123I) SPECT, SPM allows for a pixel-by-pixel analysis of binding parameter maps, such as distribution volume maps, to detect localized alterations in benzodiazepine receptor binding. researchgate.netpsychiatryonline.org

SPM analysis of Iomazenil (123I) data involves spatial normalization of individual brain images to a standard template, smoothing, and then applying statistical tests (e.g., t-tests, regression analysis) to compare binding values at each voxel across subjects or conditions. psychiatryonline.orgnih.gov The output is a statistical parametric map showing areas where the differences reach a specified level of statistical significance. nih.gov

SPM analysis has been applied to Iomazenil (123I) SPECT studies to investigate alterations in benzodiazepine receptors in various neurological and psychiatric disorders. For instance, SPM analysis revealed significantly lower benzodiazepine distribution volume in specific cortical regions and the cerebellum in subjects with type II alcoholism compared to healthy comparison subjects. psychiatryonline.org SPM has also been used to analyze Iomazenil (123I) SPECT data in patients with panic disorder researchgate.netbvsalud.org and to evaluate the effectiveness of Iomazenil (123I) SPECT in localizing epileptogenic foci in temporal lobe epilepsy. nih.govdntb.gov.ua Voxel-based SPM analysis, particularly when combined with partial volume correction, is considered important for accurately assessing regional changes in Iomazenil (123I) binding. nih.govajnr.org

| Analytical Approach | Description | Key Parameters Derived | Requires Input Function? | Reference Region Used? | Typical Application |

| Tracer Kinetic Modeling | Analyzes time-activity curves using compartmental models. | Kinetic rate constants (K1, k2, k3, k4), Binding Potential (BP), Distribution Volume (DV) | Yes | Can be used in some models | Detailed quantification of receptor kinetics and density. |

| Compartmental Models (e.g., 3-CM) | Represents tracer distribution in compartments (plasma, free/nonspecific, specific). | Rate constants | Yes | No (typically) | Modeling tracer flow and binding dynamics. |

| Derivation of Binding Parameters | Calculates BP, DV, Bmax, KD from rate constants. | BP, DV, Bmax, KD | Derived from modeling | No (typically) | Quantifying receptor characteristics. |

| Input Function Measurement | Measures unmetabolized tracer concentration in arterial plasma over time. | Plasma time-activity curve | N/A | No | Provides necessary data for kinetic modeling. |

| Equilibrium Analysis | Analyzes data when tracer binding is at equilibrium (e.g., using constant infusion). | Distribution Volume (DV), Bmax, KD | Yes (plasma concentration at equilibrium) | No (typically) | Quantification under steady-state conditions. |

| Reference Region Approaches | Uses a region with low specific binding (e.g., cerebellum) to normalize uptake in target regions. | Relative uptake ratios, Binding Potential (BPND) | No (for simple ratios), Yes (for some models) | Yes | Simplified quantification, especially when input function is not available. |

| Statistical Parametric Mapping | Voxel-based statistical analysis to identify significant differences in binding parameters across the brain. | Statistical maps (e.g., t-score maps) | No (applied to derived parameter maps) | Can be used with normalized data | Identifying localized changes in receptor binding between groups or conditions. |

Reproducibility and Variability Assessment in Quantitative Iomazenil (123I) Studies